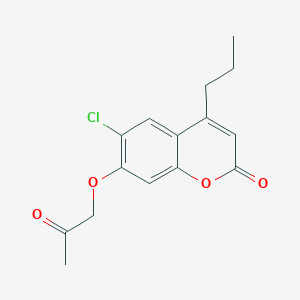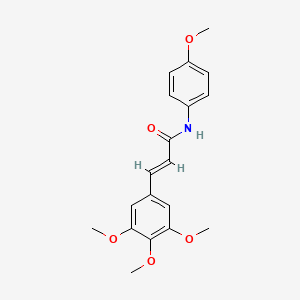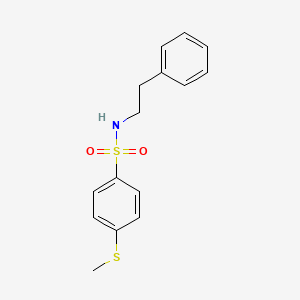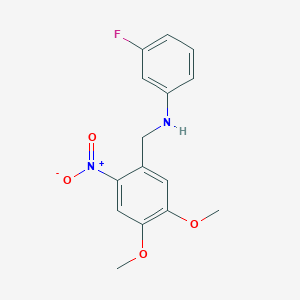
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as DMPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
作用机制
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has a unique chemical structure that allows it to interact with various molecules and ions through hydrogen bonding and π-π interactions. In bioimaging, this compound reacts with reactive oxygen species, such as superoxide and hydroxyl radicals, to form stable adducts that emit fluorescence upon excitation. In organic electronics, this compound acts as a hole-transporting material by facilitating the movement of positive charges through the device.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In bioimaging, this compound has been used to detect reactive oxygen species in various biological systems, including cancer cells and zebrafish embryos. In organic electronics, this compound has been used to improve the performance of organic light-emitting diodes and organic photovoltaic devices.
实验室实验的优点和局限性
One of the main advantages of 5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its versatility, as it can be used in various fields, including organic electronics, optoelectronics, and bioimaging. This compound also has good solubility in common organic solvents, making it easy to handle and process. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and characterization.
未来方向
There are several future directions for 5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole research, including the development of new synthesis methods to improve yield and reduce cost, the exploration of new applications in areas such as organic electronics and biomedicine, and the investigation of the mechanism of action of this compound in various biological systems. Additionally, the use of this compound as a building block for the synthesis of novel organic semiconductors and fluorescent probes could lead to the development of new materials with improved performance and functionality.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its versatility, low toxicity, and good biocompatibility make it a promising candidate for biomedical applications, while its use in organic electronics and optoelectronics could lead to the development of new materials with improved performance and functionality. With continued research and development, this compound has the potential to make a significant impact in various fields.
合成方法
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethylbenzohydrazide and 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzohydrazide and 4-methoxybenzaldehyde in the presence of a dehydrating agent, such as phosphorus oxychloride. These methods have been optimized to produce high yields of this compound with good purity.
科学研究应用
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes, resulting in improved device performance. In optoelectronics, this compound has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility. In bioimaging, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
属性
IUPAC Name |
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-5-14(10-12(11)2)17-18-16(19-21-17)13-6-8-15(20-3)9-7-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWPKQWZZWELLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)






![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
